Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester
Vorbereitungsmethoden
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves the introduction of the difluoromethoxy group into the phenyl ring, followed by esterification and hydroxylation reactions. One common synthetic route includes:
Analyse Chemischer Reaktionen
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, facilitating its binding and activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:
Roflumilast: A potent enzyme inhibitor with a difluoromethoxy group, used in the treatment of respiratory diseases.
Pantoprazole: A proton pump inhibitor with a difluoromethoxy group, used in the treatment of gastrointestinal disorders.
Difluoromethoxylated Ketones: These compounds serve as building blocks for the synthesis of nitrogen-containing heterocycles and have applications in pharmaceuticals.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14F2O4 |
---|---|
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,9,12,15H,2,7H2,1H3 |
InChI-Schlüssel |
VRTKVMLNVRPQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.